molecular formula C18H19N3O3S2 B2540091 4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE CAS No. 946294-08-2

4-[3-(2-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE

Cat. No.: B2540091
CAS No.: 946294-08-2
M. Wt: 389.49
InChI Key: UPVDECJGBGPTDY-UHFFFAOYSA-N
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Description

The compound 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a piperidine derivative featuring a 1,2,4-oxadiazole ring substituted at the 3-position with a 2-methylphenyl group and a thiophene-2-sulfonyl group at the 1-position of the piperidine. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and capacity to engage in hydrogen bonding, making it a common feature in medicinal chemistry. The thiophene sulfonyl group introduces a sulfur-containing aromatic system, which may influence electronic properties and target binding compared to benzene-based sulfonyl groups.

Properties

IUPAC Name

3-(2-methylphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-13-5-2-3-6-15(13)17-19-18(24-20-17)14-8-10-21(11-9-14)26(22,23)16-7-4-12-25-16/h2-7,12,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVDECJGBGPTDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under cyclization conditions.

    Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of a thiophene derivative using a sulfonyl chloride reagent.

    Coupling with Piperidine: The final step involves coupling the oxadiazole-thiophene intermediate with piperidine under suitable conditions, often using a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different nitrogen-containing heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced nitrogen heterocycles.

    Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The compound is compared to two analogs from the evidence:

4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(5-fluoro-2-methylphenyl)sulfonyl]piperidine (): Oxadiazole substituent: Replaces 2-methylphenyl with a 1,3-benzodioxol-5-yl group (a bicyclic ether system). Sulfonyl group: 5-Fluoro-2-methylphenylsulfonyl instead of thiophene-2-sulfonyl. Impact: The benzodioxol group increases lipophilicity and may enhance metabolic stability.

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine (): Oxadiazole substituent: Simple phenyl group (lacking the methyl substituent). Sulfonyl group: Phenylsulfonyl connected via an ethyl linker. The absence of a methyl group reduces steric hindrance, possibly enabling different binding modes.

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Oxadiazole Substituent Sulfonyl Group Structure Key Features
Target Compound - - 2-Methylphenyl Thiophene-2-sulfonyl Compact sulfonyl; methyl enhances steric effects
4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-[(5-fluoro-2-methylphenyl)sulfonyl]piperidine C21H20FN3O5S 445.46 1,3-Benzodioxol-5-yl 5-Fluoro-2-methylphenylsulfonyl Bicyclic ether; fluorine for electronic tuning
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine C21H23N3O3S 397.49 Phenyl Phenylsulfonylethyl Ethyl linker; reduced steric bulk

Research Findings and Trends

  • Substituent Effects on Oxadiazole: The 2-methylphenyl group in the target compound provides moderate steric hindrance, which may optimize binding pocket interactions. In contrast, the benzodioxol group in introduces a bulkier, electron-rich system that could enhance membrane permeability .
  • Sulfonyl Group Modifications :

    • The thiophene sulfonyl group in the target compound offers a smaller heteroaromatic system compared to the fluorophenyl sulfonyl group in , which may reduce off-target interactions.
    • The ethyl-linked phenylsulfonyl group in demonstrates the trade-off between flexibility and binding affinity, as longer linkers can decrease potency but improve solubility .
  • The thiophene sulfur in the target compound may influence redox properties or metabolic pathways compared to purely hydrocarbon-based systems.

Biological Activity

The compound 4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine is a novel chemical structure that integrates multiple pharmacologically significant moieties. This article explores its biological activity, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • Oxadiazole ring : Known for its diverse biological activities.
  • Piperidine ring : Associated with various therapeutic effects including anesthetic and antidiabetic properties.
  • Thiophene sulfonyl group : Enhances solubility and bioactivity.

Antibacterial Activity

Recent studies have shown that compounds containing oxadiazole and piperidine moieties exhibit significant antibacterial properties. The synthesized derivatives have been tested against several bacterial strains, demonstrating varying degrees of effectiveness:

Bacterial Strain Activity Level
Salmonella typhiModerate to strong
Bacillus subtilisModerate to strong
Escherichia coliWeak to moderate
Pseudomonas aeruginosaWeak to moderate
Staphylococcus aureusWeak to moderate

These findings suggest that the compound may be effective against certain pathogenic bacteria, potentially serving as a lead for new antibacterial agents .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes associated with various diseases:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can aid in treating Alzheimer's disease.
  • Urease : Inhibition can help manage infections caused by urease-producing bacteria.

In vitro studies indicated strong inhibitory activity against both AChE and urease, with some derivatives showing IC50 values as low as 0.63±0.001 M0.63\pm 0.001\,\text{ M} for AChE .

Study 1: Antibacterial Screening

A study synthesized several oxadiazole-piperidine derivatives and assessed their antibacterial properties through disk diffusion methods. The results indicated that compounds with the thiophene sulfonyl group exhibited enhanced activity against Salmonella typhi compared to those without this modification .

Study 2: Enzyme Interaction Studies

Molecular docking studies were performed using bovine serum albumin (BSA) to evaluate the binding affinity of the compound. The results demonstrated significant interactions between the compound and amino acid residues in BSA, suggesting potential for therapeutic applications in drug delivery systems .

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